N-(2-Aminoethyl)-1,3-propanediamine
Overview
Description
N-(2-Aminoethyl)-1,3-propanediamine is an organic compound that belongs to the class of ethyleneamines. It is characterized by the presence of two primary amine groups and one secondary amine group, making it a versatile molecule in various chemical reactions. This compound is commonly used in the synthesis of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
Target of Action
N-(2-Aminoethyl)-1,3-propanediamine primarily targets the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It also serves as a receptor for the SARS-CoV S-glycoprotein, which is involved in viral attachment and entry .
Mode of Action
The compound interacts with its target, ACE2, by binding to it. This binding may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, thereby preventing viral attachment and entry . Additionally, it may inhibit ACE2, preventing the constriction of coronary blood vessels and the eventual myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system . By inhibiting ACE2, the compound can prevent the conversion of angiotensin II to angiotensin-(1-7), thereby affecting the regulation of blood pressure and fluid balance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of myocyte hypertrophy and vascular smooth muscle cell proliferation. This is achieved by inhibiting the action of ACE2, thereby preventing the constriction of coronary blood vessels .
Biochemical Analysis
Biochemical Properties
N-(2-Aminoethyl)-1,3-propanediamine interacts with various biomolecules, particularly collagen, especially collagen type III . It causes significant morphological changes in the ECM produced by vascular smooth muscle cells (VSMCs), as observed through scanning electron microscopy (SEM) .
Cellular Effects
This compound influences cell function by causing disruptions and irregularities in the ECM of VSMCs . It also impacts cellular metabolism, particularly affecting the extraction of collagen type I .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with collagen, leading to changes in the 3D organization associated with elasticity . This results in the collagen becoming stiffer or more brittle .
Temporal Effects in Laboratory Settings
Over time, this compound causes significant long-term effects on cellular function, particularly in the ECM . It leads to an increase in the extractability of collagen type I, accompanied by a decrease in the pellet size after urea buffer extraction .
Dosage Effects in Animal Models
In animal models, specifically in timed pregnant Sprague-Dawley rat dams, this compound has been shown to cause dissecting aortic aneurysm (DAA) in offspring .
Metabolic Pathways
This compound is involved in metabolic pathways related to collagen synthesis and degradation . It interacts with collagen type I and III, affecting their extractability and biomechanical properties .
Transport and Distribution
Its effects on the ECM suggest that it may interact with transporters or binding proteins involved in collagen synthesis and degradation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Its significant effects on the ECM and collagen suggest that it may be localized to areas of the cell involved in collagen synthesis and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically include elevated temperatures and pressures, along with the use of a hydrogenation catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of ethylenediamine with acrylonitrile in the presence of a base, followed by catalytic hydrogenation. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its ability to form strong bonds with various substrates.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler ethyleneamine with two primary amine groups.
Diethylenetriamine: Contains three amine groups, similar to N-(2-Aminoethyl)-1,3-propanediamine, but with a different arrangement.
Triethylenetetramine: Contains four amine groups and is used in similar applications.
Uniqueness
This compound is unique due to its specific arrangement of amine groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes and participate in a wide range of reactions makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N'-(2-aminoethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSDBGVDESRKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065522 | |
Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-52-7 | |
Record name | 3-(Aminopropyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13531-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1-(2-aminoethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Aminoethyl)-1,3-propanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-aminoethyl)-1,3-propanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EOW03IX8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-(2-Aminoethyl)-1,3-propanediamine?
A1: The molecular formula of aepa is C5H15N3, and its molecular weight is 117.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize aepa complexes?
A2: Researchers utilize various spectroscopic techniques to characterize aepa complexes, including:
- Infrared (IR) spectroscopy: Identifies functional groups and coordination modes through characteristic vibrational frequencies. [, , , , , , ]
- UV-Vis spectroscopy: Provides insights into the electronic structure and geometry of complexes by analyzing electronic transitions. [, , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and dynamics of complexes in solution. [, , , , , , ]
- Electron Spin Resonance (ESR) spectroscopy: Investigates the electronic structure and magnetic properties of paramagnetic complexes. []
- Mössbauer spectroscopy: Characterizes the oxidation state, spin state, and local environment of metal ions, particularly iron. [, ]
Q3: How does the structure of aepa influence the stability and properties of its metal complexes?
A3: The flexible triamine structure of aepa allows it to adopt different conformations upon complexation, influencing the stability and properties of the resulting metal complexes. For instance, aepa can form both five- and six-membered chelate rings with metal ions, impacting the complex's stability constants. [, , , , , ]
Q4: Are there any studies on the thermal stability of aepa complexes?
A4: Yes, several studies have investigated the thermal behavior of aepa complexes. For instance, researchers have examined the thermal decomposition pathways and stability ranges of aepa complexes with nickel(II) [, ] and cadmium(II). []
Q5: Has aepa been explored in the context of CO2 capture and regeneration?
A5: Yes, research has explored the potential of aepa as a component in CO2 absorption and desorption processes. A study comparing various amines found that the presence of two amino groups in aepa might enhance CO2 absorption. []
Q6: Can aepa complexes act as catalysts in hydrolysis reactions?
A6: Research suggests that aepa-zinc(II) complexes can promote the hydrolysis of phosphate esters. The catalytic activity is attributed to the Lewis acidity of the zinc ion and the nucleophilicity of the coordinated hydroxide ion. []
Q7: Have computational methods been employed to study aepa and its complexes?
A7: Yes, computational chemistry techniques have been applied to aepa systems. For example, researchers have utilized ab initio calculations to optimize the structures of aepa-cobalt(III) complexes and compare the ground state energies of different isomers. []
Q8: How do structural modifications of aepa influence the properties of its metal complexes?
A8: Modifying the aepa structure can significantly impact its coordination chemistry and the resulting complex properties. For example, N-methylation of aepa can alter the stability and reactivity of its cobalt(III) complexes. [] Additionally, substituting aepa with diethylenetriamine (dien) or dipropylenetriamine (dpt) in zinc(II) complexes can influence the acidity of coordinated water molecules and their catalytic activity in hydrolysis reactions. []
Q9: Are there any reports on strategies to improve the stability or solubility of aepa complexes?
A9: While the provided research doesn't explicitly detail formulation strategies for aepa complexes, it highlights that the choice of counterions and solvents can influence their stability and solubility. For example, the use of specific anions like ZnCl42- or ClO4- can impact the crystallization and stability of aepa-cobalt(III) complexes. [, , , ]
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